molecular formula C8H10ClNO2 B13067952 Indoline-5,6-diolhydrochloride

Indoline-5,6-diolhydrochloride

Cat. No.: B13067952
M. Wt: 187.62 g/mol
InChI Key: IMGPXUZVVPIKOV-UHFFFAOYSA-N
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Description

Indoline-5,6-diolhydrochloride is a chemical compound belonging to the indoline family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of hydroxyl groups at the 5 and 6 positions of the indoline ring enhances its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoline-5,6-diolhydrochloride typically involves the reduction of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can be further modified to produce this compound.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. This method utilizes palladium or platinum catalysts under high-pressure hydrogenation conditions to achieve the desired reduction . The process is efficient and scalable, making it suitable for large-scale production.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2,3-dihydro-1H-indole-5,6-diol;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H

InChI Key

IMGPXUZVVPIKOV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)O)O.Cl

Origin of Product

United States

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